2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenylselanyl group, which is a selenium-containing functional group. The presence of these groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan typically involves the reaction of a furan derivative with a phenylselanyl-containing reagent. One common method is the reaction of 3-methyl-2-buten-1-ol with phenylselenyl chloride in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler furan derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Simplified furan derivatives without the phenylselanyl group.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan involves its interaction with specific molecular targets and pathways. The phenylselanyl group can interact with thiol-containing enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in certain types of cancer cells. Additionally, the furan ring can interact with DNA and proteins, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methyl-2-(phenylthio)but-2-en-1-yl)furan: Similar structure but contains a sulfur atom instead of selenium.
2-(3-Methyl-2-(phenylsulfonyl)but-2-en-1-yl)furan: Contains a sulfonyl group instead of a phenylselanyl group.
2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)thiophene: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the phenylselanyl group in 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan imparts unique chemical reactivity and biological activity compared to its sulfur-containing analogs. Selenium-containing compounds often exhibit higher biological activity and selectivity, making them valuable in medicinal chemistry .
Eigenschaften
CAS-Nummer |
87728-77-6 |
---|---|
Molekularformel |
C15H16OSe |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
2-(3-methyl-2-phenylselanylbut-2-enyl)furan |
InChI |
InChI=1S/C15H16OSe/c1-12(2)15(11-13-7-6-10-16-13)17-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
QFHANTXTWPSBFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(CC1=CC=CO1)[Se]C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.